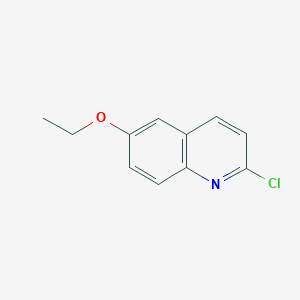

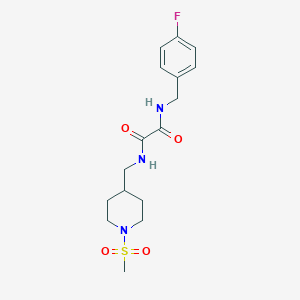

5-chloro-N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine is a derivative of 1,3-thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular compound is characterized by the presence of a sulfonyl group attached to the thiazole ring, as well as chloro, methoxy, and methylphenyl substituents. The structure suggests potential for biological activity, which could be explored in pharmaceutical applications.

Synthesis Analysis

The synthesis of related 1,3-thiazole derivatives has been reported in the literature. For instance, a cascade synthesis approach was used to create a similar compound, 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole, by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate . This method involves cyclization, isomerization, and heterocyclization steps, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,3-thiazole derivatives can be investigated using various experimental and theoretical techniques. For example, a related molecule's structure was examined using FT-IR, FT-Raman, NMR, and DFT calculations, which provided insights into the vibrational modes, geometrical parameters, and electronic properties of the molecule . These techniques could be applied to determine the molecular structure of this compound and to predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 1,3-thiazole derivatives can be explored through their ability to undergo various chemical reactions. For instance, 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, a compound with a similar sulfonyl chloride group, was shown to react with amines to form sulfonamides and could participate in nucleophilic substitution reactions . This suggests that the compound of interest may also be capable of engaging in similar reactions, which could be useful in further chemical modifications or in the development of new pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-thiazole derivatives can be influenced by their substituents. The presence of a sulfonyl group, along with chloro, methoxy, and methylphenyl groups, could affect the compound's solubility, stability, and overall reactivity. Theoretical calculations, such as those performed on related compounds, can provide valuable information on properties like dipole moment, polarizability, and hyperpolarizability, which are important for understanding the compound's behavior in different environments .

Scientific Research Applications

Synthesis and Biological Applications

The synthesis of related compounds, such as 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives, has been explored for their antimicrobial properties. These compounds have demonstrated moderate activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Furthermore, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has shown specific antiviral activities, notably against the tobacco mosaic virus, underscoring the potential of these compounds in virology research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Anticonvulsant and Antiulcer Agents

Compounds containing the sulfonamide moiety linked with azoles, including the thiazole ring, have been synthesized and evaluated for their anticonvulsant activities. Certain derivatives have shown promising results in protecting against convulsions, suggesting a potential application in the development of anticonvulsant medications (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012). Another study on imidazo[1,2-a]pyridines substituted at the 3-position has revealed good cytoprotective properties in antiulcer applications, although they did not display significant antisecretory activity (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Applications in Materials Science

In materials science, novel sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed for dye solution treatment. These membranes incorporate sulfonated aromatic diamine monomers, enhancing surface hydrophilicity and demonstrating efficient dye rejection, indicating significant advancements in water treatment technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

properties

IUPAC Name |

5-chloro-N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-11-3-9-14(10-4-11)25(21,22)16-15(18)24-17(20-16)19-12-5-7-13(23-2)8-6-12/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGQCXVGBXAKND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)

![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)

![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)

![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)

![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)